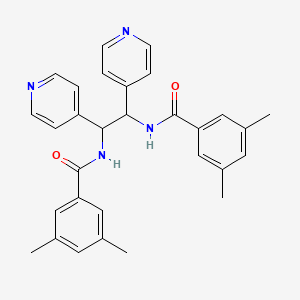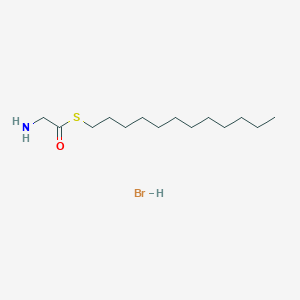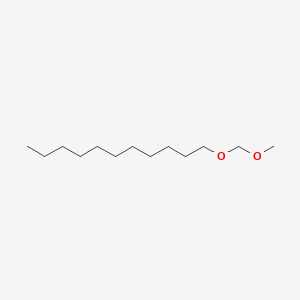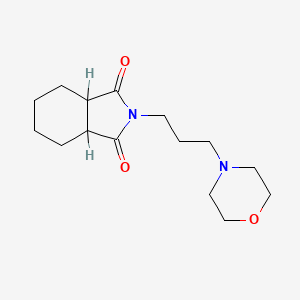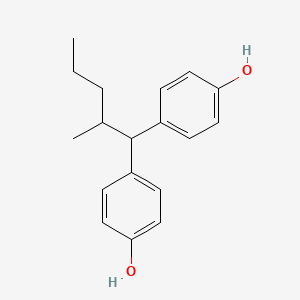
4,4'-(2-Methylpentane-1,1-diyl)diphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(2-Methylpentane-1,1-diyl)diphenol typically involves the condensation of phenol with 2-methylpentane-1,1-diol under acidic conditions . The reaction is usually carried out at elevated temperatures to facilitate the formation of the diphenol compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .
化学反应分析
Types of Reactions
4,4’-(2-Methylpentane-1,1-diyl)diphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The phenolic hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Alkylated or acylated phenolic compounds.
科学研究应用
4,4’-(2-Methylpentane-1,1-diyl)diphenol has a wide range of applications in scientific research, including:
作用机制
The mechanism of action of 4,4’-(2-Methylpentane-1,1-diyl)diphenol involves its interaction with various molecular targets and pathways. It can bind to estrogen receptors, mimicking the effects of natural estrogens and potentially disrupting endocrine function . This interaction can lead to changes in gene expression and cellular function, contributing to its biological effects.
相似化合物的比较
Similar Compounds
Bisphenol A: 4,4’-(2-Methylpentane-1,1-diyl)diphenol is structurally similar to bisphenol A, but with a different alkyl substituent.
Bisphenol S: Another bisphenol compound with similar applications but different chemical properties.
Bisphenol F: Used in similar industrial applications but has a different molecular structure.
Uniqueness
4,4’-(2-Methylpentane-1,1-diyl)diphenol is unique due to its specific alkyl substituent, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for specific applications where other bisphenols may not be suitable .
属性
CAS 编号 |
74462-03-6 |
|---|---|
分子式 |
C18H22O2 |
分子量 |
270.4 g/mol |
IUPAC 名称 |
4-[1-(4-hydroxyphenyl)-2-methylpentyl]phenol |
InChI |
InChI=1S/C18H22O2/c1-3-4-13(2)18(14-5-9-16(19)10-6-14)15-7-11-17(20)12-8-15/h5-13,18-20H,3-4H2,1-2H3 |
InChI 键 |
NTGORZWIQPZKLD-UHFFFAOYSA-N |
规范 SMILES |
CCCC(C)C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


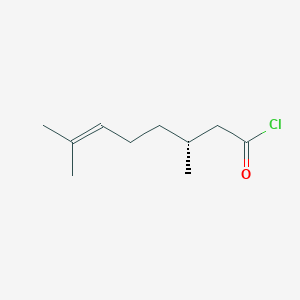
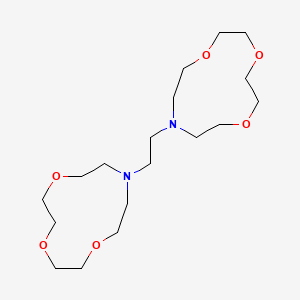
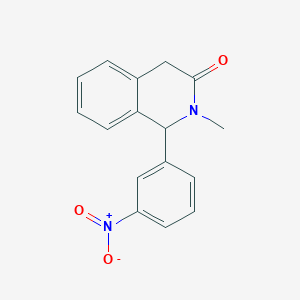
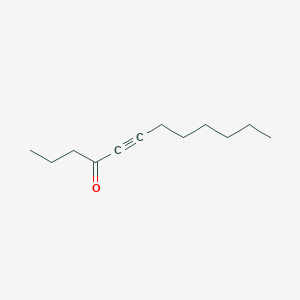
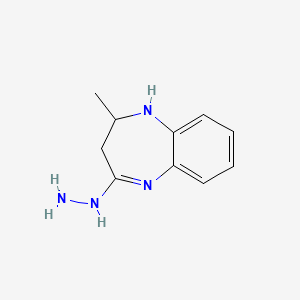
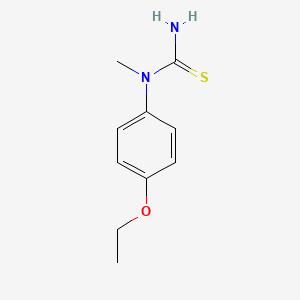
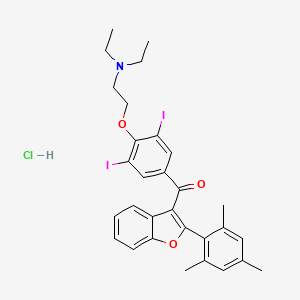

![1-[(3,4-Dimethoxyphenyl)methyl]aziridine-2-carbonitrile](/img/structure/B14447322.png)

